molecular formula C14H9Cl2FO2 B1420726 5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride CAS No. 1160260-10-5

5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride

Cat. No. B1420726
M. Wt: 299.1 g/mol
InChI Key: AGXAJOHSPMEURE-UHFFFAOYSA-N
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Description

5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula C14H9Cl2FO2 . It’s used for proteomics research .


Molecular Structure Analysis

The molecular structure of 5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride consists of 14 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 fluorine atom, and 2 oxygen atoms . The molecular weight is 299.13 .

Scientific Research Applications

Chemical Synthesis and Medicinal Chemistry

5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride has been utilized in various chemical syntheses, particularly in the formation of complex organic compounds. For instance, it is used in the acylation of azaindoles at the C-3 position, a process that involves the attachment of acyl groups to azaindoles, which are heterocyclic organic compounds (Zhang et al., 2002). Another application is seen in the one-step synthesis of key intermediates for HIV-Integrase inhibitors (Izumi et al., 2007).

Development of Novel Antitumor Agents

This compound has also played a role in the development of novel antitumor agents. For example, it has been used in synthesizing derivatives of 5-fluorouracil, a medication used to treat cancer, where it acts as an inhibitor of 5-fluorouracil degradation (Hirohashi et al., 1993).

Applications in Organic Chemistry

In organic chemistry, the compound finds use in a variety of reactions. For instance, it is involved in the 1,4-and 1,7-addition reactions of 4-(substituted benzylidene)-3,5-dimethylisopyrazoles (Kurihara et al., 1978), and in the synthesis of β-amyloid aggregation inhibitors (Choi et al., 2003).

Synthesis of Benzoxazole Derivatives

Its use extends to the novel synthesis of benzoxazole derivatives, which are important in various fields including material science and medicinal chemistry. A study demonstrated its utility in synthesizing 5-nitrobenzoxazole derivatives under solvent-free conditions (Vosooghi et al., 2014).

Enzyme Inhibition Studies

Furthermore, it is used in synthesizing compounds for enzyme inhibition studies, such as in the creation of chloro-/fluorobenzyl-substituted benzimidazolium salts which are effective inhibitors for α-glycosidase and acetylcholinesterase, enzymes relevant in the treatment of Alzheimer's disease and diabetes (Bal et al., 2021).

Advanced Material Synthesis

The compound also finds application in advanced material synthesis, as evidenced by its role in the creation of 2-hydroxy-5-nonylbenzophenone (E)-oxime, used for the extraction of nonferrous metals from aqueous solutions (Sarangi & Rao, 1994).

Antimicrobial Agent Development

It has been a part of the synthesis of antimicrobial agents, for example, in the design and synthesis of chalcones (Manivannan, 2020).

Safety And Hazards

The safety and hazards associated with 5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride are not specified in the search results .

properties

IUPAC Name

5-chloro-2-[(4-fluorophenyl)methoxy]benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2FO2/c15-10-3-6-13(12(7-10)14(16)18)19-8-9-1-4-11(17)5-2-9/h1-7H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGXAJOHSPMEURE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)Cl)C(=O)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2-[(4-fluorobenzyl)oxy]benzoyl chloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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